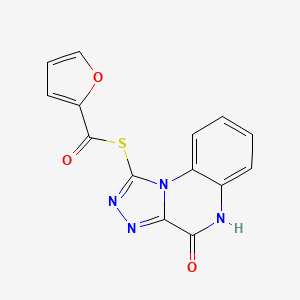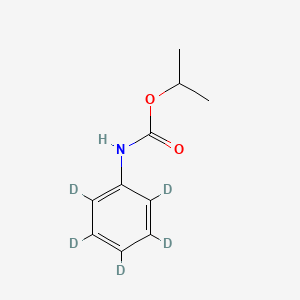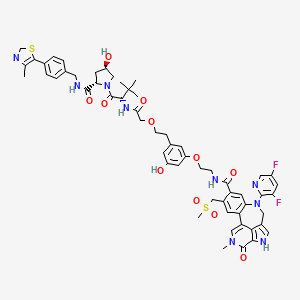
Ep300/CREBBP-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ep300/CREBBP-IN-8 is a potent and orally active inhibitor of the E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins are essential transcriptional coactivators and acetyltransferases that play crucial roles in gene expression regulation through histone acetylation. This compound has shown promise in scientific research, particularly in the study of cancer and other diseases involving epigenetic dysregulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ep300/CREBBP-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ep300/CREBBP-IN-8 has a wide range of scientific research applications, including:
Cancer Research: It has shown potent anti-leukemia activity by inhibiting the binding of the MLL-r-BET complex to H3K27Ac modification on critical gene loci.
Epigenetic Studies: It is used to study the role of EP300 and CREBBP in gene expression regulation and chromatin modification.
Drug Development: It serves as a lead compound for developing new therapeutics targeting epigenetic regulators.
Biological Research: It helps in understanding the molecular mechanisms of diseases involving epigenetic dysregulation.
Wirkmechanismus
Ep300/CREBBP-IN-8 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These proteins are involved in the acetylation of histones, which is a key process in the regulation of gene expression. By inhibiting this activity, this compound can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the CDK4/RB/E2F axis and the MLL-r-BET complex .
Vergleich Mit ähnlichen Verbindungen
Ep300/CREBBP-IN-8 can be compared with other similar compounds, such as:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with similar inhibitory effects on EP300/CREBBP.
CPI-1612: An aminopyridine that also targets EP300/CREBBP acetyltransferase activity.
These compounds share similar mechanisms of action but differ in their chemical structures and potencies. This compound is unique in its specific molecular scaffold and its potent inhibitory effects .
Eigenschaften
Molekularformel |
C25H27F2N5O3 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
(2R,4R)-4-fluoro-1-[1-(3-fluoro-4-methoxyphenyl)cyclohexanecarbonyl]-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27F2N5O3/c1-35-21-7-5-15(11-17(21)27)25(9-3-2-4-10-25)24(34)32-14-16(26)12-20(32)23(33)30-22-8-6-18-19(29-22)13-28-31-18/h5-8,11,13,16,20H,2-4,9-10,12,14H2,1H3,(H,28,31)(H,29,30,33)/t16-,20-/m1/s1 |
InChI-Schlüssel |
IQSXIRMYLOUTLS-OXQOHEQNSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


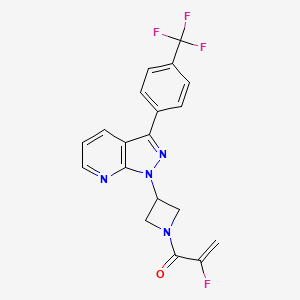
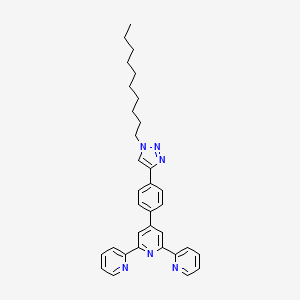

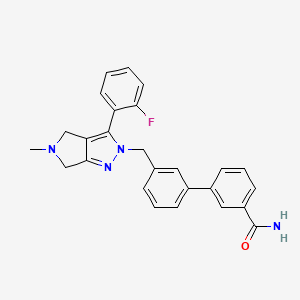
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
